molecular formula C14H11FO3 B2633665 2-[(2-Fluorobenzyl)oxy]benzoic acid CAS No. 938279-93-7

2-[(2-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B2633665
CAS No.: 938279-93-7
M. Wt: 246.237
InChI Key: TWXOLWSATVVQRE-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)oxy]benzoic acid (IUPAC name: 2-{[(2-fluorophenyl)methoxy]}benzoic acid) is an aromatic carboxylic acid derivative featuring a benzoic acid core substituted at the 2-position with a (2-fluorobenzyl)oxy group. This compound combines the carboxylic acid's reactivity with the electronic effects of the fluorine atom, which enhances lipophilicity and influences hydrogen-bonding interactions. Its structure is characterized by a planar benzoic acid moiety and a fluorinated benzyl ether group, making it a versatile intermediate in pharmaceutical synthesis and material science .

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXOLWSATVVQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-fluorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable dehydrating agent. The reaction proceeds through the formation of an ether bond between the hydroxyl group of the alcohol and the carboxyl group of the acid. Common dehydrating agents used in this reaction include thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-[(2-Fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(2-Fluorobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Key Compounds Analyzed:

3-[(2-Fluorobenzyl)oxy]benzoic acid (positional isomer)

2-[(2-Chlorobenzyl)oxy]benzoic acid (halogen-substituted analog)

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid (dual halogen substitution)

2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (chloromethyl-substituted analog)

2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid (azo-functionalized derivative)

Table 1: Structural and Electronic Properties

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Structural Features
2-[(2-Fluorobenzyl)oxy]benzoic acid C₁₄H₁₁FO₃ 2-(2-fluorobenzyl)oxy 258.24 Fluorine at benzyl ortho position; planar benzoic acid core
3-[(2-Fluorobenzyl)oxy]benzoic acid C₁₄H₁₁FO₃ 3-(2-fluorobenzyl)oxy 258.24 Fluorine at benzyl ortho position; meta substitution alters steric/electronic effects
2-[(2-Chlorobenzyl)oxy]benzoic acid C₁₄H₁₁ClO₃ 2-(2-chlorobenzyl)oxy 274.69 Chlorine (larger atomic radius, stronger inductive effect) replaces fluorine
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid C₁₄H₁₀Cl₂O₃ 5-Cl, 2-(2-chlorobenzyl)oxy 309.14 Dual chlorine substitution increases electronegativity and steric bulk
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid C₁₅H₁₁ClO₄ 3-(chloromethyl)benzoyl at 2-position 302.70 Chloromethyl group enhances reactivity for nucleophilic substitution

Physicochemical Properties

Solubility and Acidity:

  • This compound: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group. The fluorine atom reduces pKa slightly compared to non-fluorinated analogs (estimated pKa ~2.8) .
  • 2-[(2-Chlorobenzyl)oxy]benzoic acid : Lower solubility in water than fluorinated analogs due to chlorine’s hydrophobicity. Higher acidity (pKa ~2.5) owing to chlorine’s stronger electron-withdrawing effect .
  • Azo derivatives (e.g., benzothiazolyl-azo compounds): Exhibit pH-dependent solubility; phenolic protons (pKa ~8–10) and carboxylic protons (pKa ~3–4) allow tunable solubility in alkaline or acidic media .

Thermal Stability:

  • Fluorinated derivatives (e.g., this compound) show higher thermal stability (decomposition >200°C) compared to chlorinated analogs, which degrade at ~180°C due to weaker C–Cl bonds .

Carboxylic Acid Reactivity:

  • All analogs undergo esterification and amidation. Fluorinated derivatives are preferred in drug synthesis for improved metabolic stability .
  • Chloromethyl-substituted analogs (e.g., 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid) are used as alkylating agents in polymer chemistry .

Halogen-Specific Reactivity:

  • Fluorine : Participates in hydrogen bonding, enhancing binding affinity in biological targets (e.g., enzyme inhibitors) .
  • Chlorine : Facilitates nucleophilic aromatic substitution in agrochemical intermediates .

Azo-Functionalized Derivatives:

  • Serve as dyes (λmax ~400–500 nm) and metal chelators. Substituents on the benzothiazole ring modulate absorption spectra and chelation efficiency .

Biological Activity

2-[(2-Fluorobenzyl)oxy]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H11FO3, characterized by a benzoic acid core with a fluorobenzyl ether substituent. This structure may influence its solubility, permeability, and interaction with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) were reported between 15.625 μM to 125 μM for these strains, indicating moderate to good antibacterial efficacy .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production in bacteria. This multi-target approach enhances its effectiveness against biofilm-forming organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary investigations suggest that the compound has favorable intestinal permeability, which is critical for oral bioavailability. Further studies are needed to assess its metabolic pathways and potential interactions with other drugs .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of MRSA. The results indicated that one derivative exhibited an MIC of 62.5 μg/mL, comparable to standard antibiotics like gentamicin .

Case Study 2: Biofilm Inhibition

Another investigation focused on the ability of the compound to inhibit biofilm formation in pathogenic bacteria. The compound demonstrated significant biofilm inhibition at concentrations ranging from 0.007 mg/mL to 0.03 mg/mL against MRSA, suggesting its potential as a therapeutic agent for treating biofilm-associated infections .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acidC14H10ClFO3Chlorine substitution at the 5-positionModerate activity against Gram-positive bacteria
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acidC14H10BrFO3Bromine substitution at the 5-positionEnhanced binding affinity to biological targets
5-Bromo-2-fluorobenzoic acidC7H4BrFSimpler structure without benzyl ether groupLower antibacterial activity compared to derivatives

This table illustrates how variations in substituents can impact the biological activity of compounds related to this compound.

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